molecular formula C25H29NO4 B12520495 [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Cat. No.: B12520495
M. Wt: 407.5 g/mol
InChI Key: KKJXTPWIZRBIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for the compound is (2S)-2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid . This nomenclature reflects the compound’s stereochemistry, functional groups, and backbone structure. The (S) -configuration at the chiral center indicates the spatial arrangement of the cyclohexyl and Fmoc-protected amino groups relative to the acetic acid moiety.

The structural formula (Figure 1) comprises:

  • A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which serves as a protective moiety for the amino group.
  • A cyclohexyl substituent attached to the alpha-carbon of the glycine backbone.
  • An acetic acid terminal group.

The molecular formula is C₂₃H₂₅NO₄ , with a molecular weight of 379.46 g/mol . The 2D structural representation highlights the Fmoc group’s planar aromatic system and the cyclohexyl ring’s chair conformation, both critical for steric and electronic interactions in synthetic applications.

CAS Registry Number and Regulatory Databases

The compound’s CAS Registry Number is 161321-36-4 , a unique identifier critical for regulatory compliance and database searches. Key regulatory and chemical databases include:

Database/Identifier Entry/Reference
European Community (EC) Number 857-385-0
PubChem CID 6976353
DSSTox Substance ID DTXSID70426273
Wikidata Q72478441
MDL Number MFCD00190878

These entries enable cross-referencing of chemical, toxicological, and safety data across platforms like the ECHA Information on Chemicals and PubChem . The compound is listed under REACH regulations, with detailed substance information available in the ECHA CHEM database . Regulatory filings emphasize its use in research and development, excluding commercial consumer applications.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-cyclohexylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C25H29NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,1-3,8-9,14-17H2,(H,27,28)

InChI Key

KKJXTPWIZRBIEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Solution-Phase Synthesis via Dicyclohexylammonium (DCHA) Adducts

Two-Step Ionic Adduct Method

The most widely cited approach involves forming a stable dicyclohexylammonium–amino acid adduct to prevent undesired oligomerization.

  • Step 1 : Glycine reacts with dicyclohexylamine (DCHA) in acetone to form a crystalline ionic adduct. This step moderates the nucleophilicity of the glycine carboxylate, minimizing mixed anhydride formation.
  • Step 2 : The adduct is treated with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under mild alkaline conditions (pH 8–9) to introduce the Fmoc group. Subsequent alkylation with 2-cyclohexylethyl bromide completes the substitution.
Reaction Conditions:
Parameter Value Source
Solvent Acetone/Water (1:1)
Temperature 0–5°C (Step 2)
Yield 82–93%
Purity (HPLC) >98%

Advantages : High purity, scalable.
Limitations : Requires strict pH control to avoid hydrolysis of Fmoc.

Solid-Phase Submonomer Approach

Resin-Bound Alkylation

This method, adapted from peptoid synthesis protocols, uses 2-chlorotrityl chloride (2-CTC) resin to anchor the carboxylic acid:

  • Acylation : Bromoacetic acid is coupled to the resin using N,N'-diisopropylcarbodiimide (DIC).
  • Displacement : The resin-bound bromide reacts with 2-cyclohexylethylamine in N-methylpyrrolidinone (NMP) at 35°C for 4–6 hours.
  • Fmoc Protection : The free amine is protected using Fmoc-Cl in the presence of N,N-diisopropylethylamine (DIPEA).
Key Data:
Parameter Value Source
Coupling Agent DIC
Displacement Time 4–6 hours
Final Cleavage 95% TFA/Water
Yield 60–75%

Advantages : Ideal for combinatorial libraries.
Limitations : Lower yields due to incomplete displacement.

Enzymatic Resolution for Chiral Derivatives

Kinetic Resolution Using L-Acylase

For enantiomerically pure derivatives, N-acetyl-DL-α-cyclohexylethylglycine is treated with L-acylase (pH 7.0–7.5, 37°C) to selectively hydrolyze the L-isomer. The resolved product is then Fmoc-protected.

Process Metrics:
Parameter Value Source
Enzyme Loading 0.2–0.5% (w/w)
Reaction Time 24 hours
ee Value >99.5%
Overall Yield 85–90%

Advantages : High enantioselectivity.
Limitations : Requires additional steps for racemization and recycling.

Crystallization and Purification

Solvent Optimization

Post-synthesis, the crude product is crystallized using isopropyl alcohol (IPA) as an antisolvent. Neutralization with HCl (pH 2–3) induces precipitation.

Purification Data:
Solvent System Purity Improvement Source
IPA/Water (1:4) 91% → 99%
Ethyl Acetate 88% → 97%

Critical Factor : Slow cooling (0.5°C/min) enhances crystal uniformity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Chirality Control
Solution-Phase 82–93 98–99 High Limited
Solid-Phase 60–75 95–98 Moderate None
Enzymatic 85–90 99+ Low Excellent

Challenges and Mitigation Strategies

  • Oligomerization :

    • Cause : Uncontrolled reactivity of glycine carboxylate.
    • Solution : Use DCHA adducts to sterically hinder nucleophilic attack.
  • Low Alkylation Efficiency :

    • Cause : Steric bulk of 2-cyclohexylethyl group.
    • Solution : Prolong displacement time to 6 hours.
  • Fmoc Deprotection During Storage :

    • Cause : Moisture sensitivity.
    • Solution : Store under inert gas at −20°C.

Chemical Reactions Analysis

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as sodium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves the protection of amino groups in peptides and proteins. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved include interactions with amino acids and peptides, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Molecular Formula Average Mass (g/mol) Substituent/R-Group Key Properties/Applications Reference
[(2-Cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid (Target) C₂₅H₂₉NO₄ 407.50 2-Cyclohexylethyl High steric bulk; quantitative yield in SPPS coupling
(S)-(3-Chlorophenyl){[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid C₂₃H₁₈ClNO₄ 407.85 3-Chlorophenyl Enhanced lipophilicity; potential for halogen bonding in crystallography
Fmoc-(4-aminophenyl)acetic acid C₂₃H₁₉NO₄ 373.41 4-Aminophenyl Increased polarity; suitable for conjugation in bioconjugation chemistry
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₀H₂₁N₃O₄ 375.40 Piperazin-1-yl Basic nitrogen; improves solubility in polar solvents
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-mesitylacetic acid C₂₆H₂₅NO₄ 416.20 Mesityl (2,4,6-trimethylphenyl) Bulky substituent; high yield (85%) with FeCl₃ catalysis
2-(1-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}cyclohexyl)acetic acid C₂₃H₂₅NO₄ 379.45 Cyclohexyl (direct attachment) Moderate hydrophobicity; used in peptide backbone modification

Physicochemical Properties

  • Lipophilicity : Cyclohexyl-containing compounds (target and cyclohexyl analog) exhibit higher logP values compared to phenyl or piperazine derivatives, favoring passive diffusion in biological systems.
  • Solubility: Amino-substituted analogs (e.g., Fmoc-(4-aminophenyl)acetic acid) show improved aqueous solubility due to polar NH₂ groups .
  • Thermal Stability : Mesityl and cyclohexyl derivatives display enhanced thermal stability in TGA analyses, attributed to steric protection of the Fmoc group .

Biological Activity

The compound [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid (CAS: 2680615-14-7) is a derivative of glycine, characterized by its unique structural features that contribute to its biological activity. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of peptide-based drugs.

  • Molecular Formula : C25H29NO4
  • Molar Mass : 407.5 g/mol
  • Structure : The compound features a cyclohexylethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are essential for its biological interactions and stability in various environments.

The biological activity of this compound primarily involves its role as a peptide coupling agent and its interaction with various biological targets. The Fmoc group enhances the compound's solubility and stability, making it an effective candidate for peptide synthesis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant activity against certain bacterial strains through inhibition of the Type III secretion system (T3SS). This mechanism is crucial as T3SS is often involved in the pathogenicity of various bacteria, including Escherichia coli and Salmonella species. For instance, concentrations around 50 μM showed approximately 50% inhibition of T3SS-mediated secretion in experimental setups .

Case Studies

  • Antimicrobial Activity :
    • A study reported that at high concentrations (50 μM), this compound inhibited the secretion of virulence factors in C. rodentium, demonstrating its potential as an antimicrobial agent .
  • Peptide Synthesis :
    • The compound has been utilized in peptide synthesis due to its ability to form stable amide bonds under mild conditions. It serves as a protective group for amino acids, facilitating the assembly of complex peptides without significant side reactions .

Data Tables

Property Value
Molecular FormulaC25H29NO4
Molar Mass407.5 g/mol
CAS Number2680615-14-7
SolubilitySoluble in DMF and DMSO
Biological TargetsT3SS, Peptide Synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.